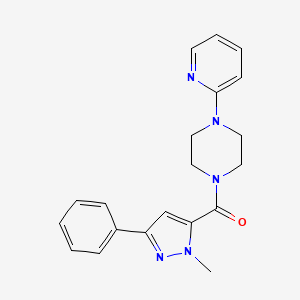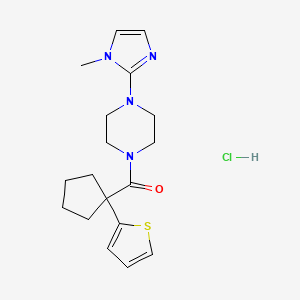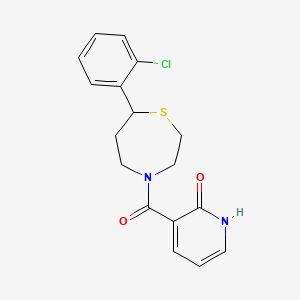![molecular formula C15H18N2O4 B2776251 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid CAS No. 1050105-51-5](/img/structure/B2776251.png)
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid, also known as CBM-40 or N-(4-carbamoylmethoxybenzyl)-2-methyl-2-propylpropanamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CBM-40 is a member of the benzoic acid family and is synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and metabolic disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is that it has been found to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of this compound is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid research. One potential area of study is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be further studied for its anti-tumor properties and potential as a cancer therapy. Finally, its potential as an anti-diabetic and anti-obesity agent could be explored further in animal models and clinical trials.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid is synthesized through a multi-step process involving the reaction of 4-hydroxybenzoic acid with N-(4-bromobenzyl)propionamide, followed by the reaction of the resulting product with 2-methyl-2-propylpropanamine and cyanogen bromide. The final product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have potential as an anti-diabetic and anti-obesity agent.
Propiedades
IUPAC Name |
4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)15(3,9-16)17-13(18)8-21-12-6-4-11(5-7-12)14(19)20/h4-7,10H,8H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFGNWKHFUXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)



![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2776190.png)
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)